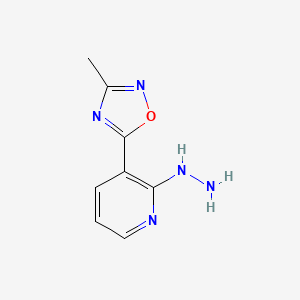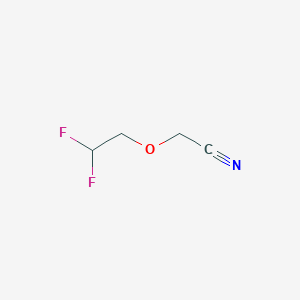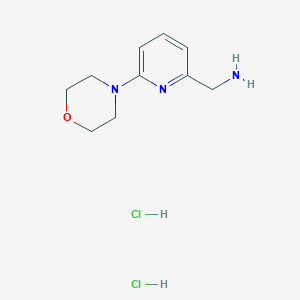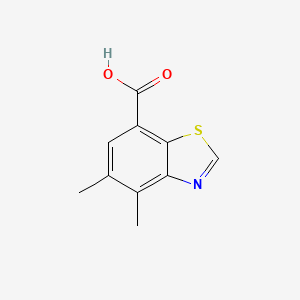![molecular formula C16H16O2 B2958147 3'-Methyl-[1,1'biphenyl]-4-yl)methyl acetate CAS No. 2109439-91-8](/img/structure/B2958147.png)
3'-Methyl-[1,1'biphenyl]-4-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of biphenyl, which is a molecule composed of two connected phenyl rings . The “3’-Methyl” part suggests a methyl group attached to the third carbon of one of the phenyl rings. The “[1,1’biphenyl]-4-yl)methyl acetate” part suggests an acetate group attached to the fourth carbon of the other phenyl ring via a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely involve two phenyl rings connected at the 1 and 1’ positions, with a methyl group on the 3’ position of one ring, and an acetate group attached to the 4 position of the other ring via a methyl group .Chemical Reactions Analysis
Again, while specific reactions involving “3’-Methyl-[1,1’biphenyl]-4-yl)methyl acetate” are not available, similar compounds can undergo a variety of reactions. For example, the Friedel-Crafts acylation reaction can be used to introduce an acyl group into the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, methyl acetate, a related compound, is a flammable liquid with a pleasant smell . Biphenyl, another related compound, has a molecular weight of 168.2344 .Aplicaciones Científicas De Investigación
Organic Synthesis
“3’-Methyl-[1,1’biphenyl]-4-yl)methyl acetate” is a compound that can be utilized in organic synthesis, particularly in reactions involving benzylic positions. These positions are known for their reactivity due to the resonance stabilization they can provide when forming intermediates . This makes the compound valuable for synthesizing various organic molecules, including pharmaceuticals and polymers.
Material Science
In material science, this compound could be used as a precursor for creating new types of polymers or co-polymers. Its biphenyl structure may impart rigidity and stability to the resulting materials, which could be beneficial in developing high-performance plastics or resins .
Analytical Chemistry
In analytical chemistry, derivatives of biphenyl compounds like “3’-Methyl-[1,1’biphenyl]-4-yl)methyl acetate” can serve as standards or reagents. Their well-defined structures and properties allow them to be used in chromatography and spectrometry for identifying or quantifying other substances .
Medicinal Chemistry
While direct applications in medicine for “3’-Methyl-[1,1’biphenyl]-4-yl)methyl acetate” are not readily found, related biphenyl structures are often explored for their bioactive properties. This compound could be a candidate for drug development research, where its structure might interact with biological targets .
Environmental Applications
Compounds with biphenyl structures can sometimes be found in environmental analysis, where they may be monitored as pollutants or used in studies related to biodegradation. The specific environmental applications for this compound would likely involve its behavior and transformation in natural settings .
Industrial Applications
In an industrial context, “3’-Methyl-[1,1’biphenyl]-4-yl)methyl acetate” could be investigated for its solvent properties or as an intermediate in the synthesis of more complex chemicals. Its potential use in coatings, adhesives, or other chemical formulations could be explored .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds, such as benzylic halides, typically interact with various enzymes and receptors in the body .
Mode of Action
It is known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, including those involved in the metabolism of aromatic compounds .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .
Result of Action
Similar compounds are known to interact with various enzymes and receptors, leading to changes in cellular function .
Propiedades
IUPAC Name |
[4-(3-methylphenyl)phenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-4-3-5-16(10-12)15-8-6-14(7-9-15)11-18-13(2)17/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVQCSVSGFUYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2958072.png)
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2958073.png)



![(7E,11E,23E)-17-[3,4-Dihydroxy-5-[(2-hydroxy-4-methoxy-6-methylbenzoyl)amino]-4,6-dimethyloxan-2-yl]oxy-23-hydroxy-3,6,8,12,14,20,22-heptamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-4-carboxylic acid](/img/structure/B2958078.png)
![N-(3-methoxyphenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B2958080.png)

![1-(1,3-Benzodioxol-5-yl)-2-{[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2958082.png)

![1-(4-methoxyphenyl)-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime](/img/structure/B2958084.png)
![Propyl {1-[(furan-2-ylcarbonyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B2958086.png)
